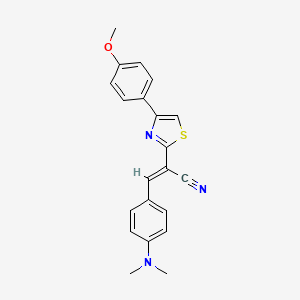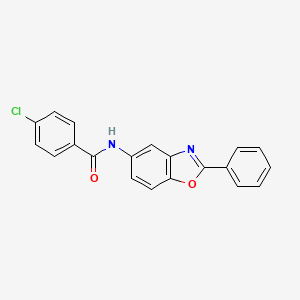![molecular formula C23H17N3O B11712063 N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline](/img/structure/B11712063.png)
N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE is a complex organic compound that features a benzodiazole moiety linked to a chromenimine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE typically involves the condensation of 1H-1,3-benzodiazole derivatives with chromenimine precursors under specific conditions. Common reagents used in the synthesis include:
Aromatic amines: These serve as starting materials for the benzodiazole moiety.
Aldehydes or ketones: These are used to form the chromenimine structure.
Catalysts: Acidic or basic catalysts may be employed to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors could be utilized to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Halogens, alkylating agents, or acylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzodiazole or chromenimine compounds.
科学的研究の応用
Chemistry
In chemistry, (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE could be explored as a lead compound for drug development. Its structure may be modified to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or dyes. Its unique chemical properties can be leveraged to create materials with specific characteristics.
作用機序
The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
類似化合物との比較
Similar Compounds
Benzodiazole derivatives: Compounds with similar benzodiazole structures, such as 2-aminobenzimidazole.
Chromenimine derivatives: Compounds with similar chromenimine structures, such as 2H-chromen-2-imine.
Uniqueness
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE is unique due to the combination of benzodiazole and chromenimine moieties in its structure
特性
分子式 |
C23H17N3O |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
3-(1H-benzimidazol-2-yl)-N-(3-methylphenyl)chromen-2-imine |
InChI |
InChI=1S/C23H17N3O/c1-15-7-6-9-17(13-15)24-23-18(14-16-8-2-5-12-21(16)27-23)22-25-19-10-3-4-11-20(19)26-22/h2-14H,1H3,(H,25,26) |
InChIキー |
JZCAVWGYEXHDFO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




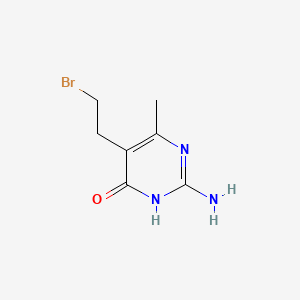
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11712003.png)
![(2E)-1-(2,4-dinitrophenyl)-2-[(2E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-ylidene]hydrazine](/img/structure/B11712004.png)
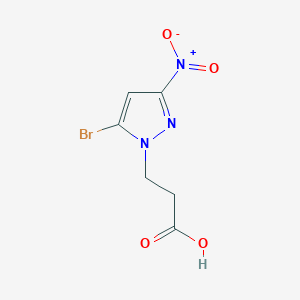
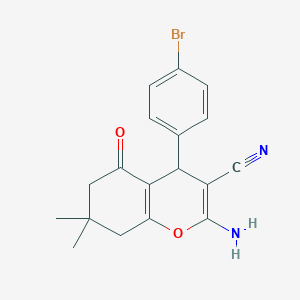

![diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11712029.png)


![5-benzyl-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11712060.png)
